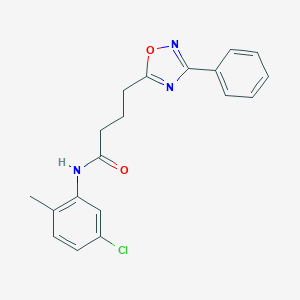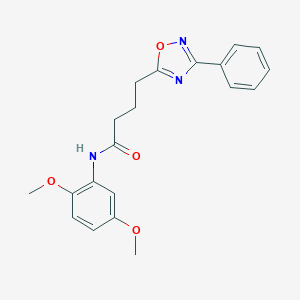![molecular formula C24H28N4O4S B277587 N-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}-3-(4-oxo-3(4H)-quinazolinyl)propanamide](/img/structure/B277587.png)
N-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}-3-(4-oxo-3(4H)-quinazolinyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}-3-(4-oxo-3(4H)-quinazolinyl)propanamide, also known as DQ-1, is a synthetic small molecule that has shown promise as a potential therapeutic agent. DQ-1 is a kinase inhibitor that has been shown to have anti-cancer and anti-inflammatory properties.
Wirkmechanismus
N-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}-3-(4-oxo-3(4H)-quinazolinyl)propanamide works by inhibiting specific kinases that are involved in cell signaling pathways. One of the primary targets of this compound is the protein kinase CK2, which is involved in cell proliferation and survival. By inhibiting CK2, this compound can prevent the growth of cancer cells. This compound has also been shown to inhibit other kinases, such as JAK2 and FLT3, which are involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound inhibits cell proliferation and induces apoptosis, or programmed cell death. In immune cells, this compound can inhibit cytokine production and reduce inflammation. This compound has also been shown to have anti-angiogenic properties, meaning that it can prevent the formation of new blood vessels that are necessary for tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of N-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}-3-(4-oxo-3(4H)-quinazolinyl)propanamide is its specificity for certain kinases. This allows researchers to target specific pathways and gain a better understanding of their function. However, this compound can also have off-target effects, meaning that it may inhibit kinases that are not intended targets. Additionally, this compound can be difficult to work with due to its low solubility in water and other solvents.
Zukünftige Richtungen
There are several potential future directions for N-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}-3-(4-oxo-3(4H)-quinazolinyl)propanamide research. One area of interest is in the development of this compound analogs that may have improved solubility and specificity. Another area of interest is in the use of this compound in combination with other therapies, such as chemotherapy or immunotherapy. Additionally, further research is needed to determine the optimal dosage and administration of this compound for different applications.
Synthesemethoden
The synthesis of N-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}-3-(4-oxo-3(4H)-quinazolinyl)propanamide involves a multi-step process that includes the reaction of 4-bromo-2,6-dimethylphenylsulfonamide with 4-oxo-3(4H)-quinazoline-3-propanoic acid. The reaction is catalyzed by a base, such as triethylamine, and results in the formation of this compound. The purity of the compound can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
N-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}-3-(4-oxo-3(4H)-quinazolinyl)propanamide has been the subject of several scientific studies due to its potential therapeutic properties. One of the primary applications of this compound is in the treatment of cancer. It has been shown to inhibit the growth of cancer cells by targeting specific kinases that are involved in cell proliferation and survival. This compound has also been studied for its anti-inflammatory properties, particularly in the treatment of autoimmune disorders such as rheumatoid arthritis.
Eigenschaften
Molekularformel |
C24H28N4O4S |
|---|---|
Molekulargewicht |
468.6 g/mol |
IUPAC-Name |
N-[4-(2,6-dimethylpiperidin-1-yl)sulfonylphenyl]-3-(4-oxoquinazolin-3-yl)propanamide |
InChI |
InChI=1S/C24H28N4O4S/c1-17-6-5-7-18(2)28(17)33(31,32)20-12-10-19(11-13-20)26-23(29)14-15-27-16-25-22-9-4-3-8-21(22)24(27)30/h3-4,8-13,16-18H,5-7,14-15H2,1-2H3,(H,26,29) |
InChI-Schlüssel |
MAPGULUJVXKINW-UHFFFAOYSA-N |
SMILES |
CC1CCCC(N1S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O)C |
Kanonische SMILES |
CC1CCCC(N1S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}-2-(4-oxo-3(4H)-quinazolinyl)acetamide](/img/structure/B277517.png)
![ethyl 5-acetyl-4-methyl-2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B277518.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-oxoquinazolin-3-yl)acetamide](/img/structure/B277519.png)

![N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B277527.png)

![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277532.png)
![3-(4-oxo-3(4H)-quinazolinyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B277533.png)
![N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B277536.png)